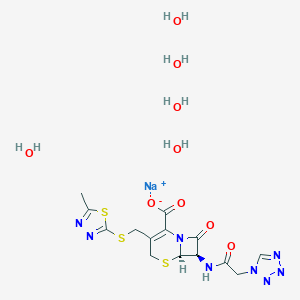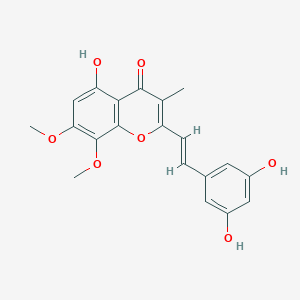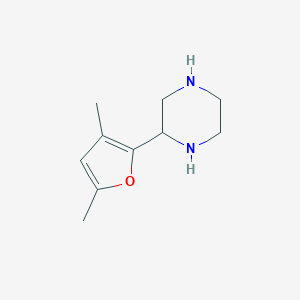
2-(3,5-Dimethylfuran-2-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
2-(3,5-Dimethylfuran-2-YL)piperazine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylfuran-2-YL)piperazine is not well understood. However, it is believed to exert its pharmacological effects by modulating various biochemical pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
2-(3,5-Dimethylfuran-2-YL)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells in vitro. In addition, it has been reported to have a low toxicity profile, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3,5-Dimethylfuran-2-YL)piperazine is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It also exhibits low toxicity, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility in water, which may hinder its application in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3,5-Dimethylfuran-2-YL)piperazine. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3,5-Dimethylfuran-2-YL)piperazine has been reported using various methods. One of the most common methods is the reaction of 3,5-dimethylfuran-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method results in the formation of 2-(3,5-Dimethylfuran-2-YL)piperazine in good yields.
Propriétés
Numéro CAS |
111781-41-0 |
|---|---|
Nom du produit |
2-(3,5-Dimethylfuran-2-YL)piperazine |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-(3,5-dimethylfuran-2-yl)piperazine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(2)13-10(7)9-6-11-3-4-12-9/h5,9,11-12H,3-4,6H2,1-2H3 |
Clé InChI |
SCULCRLNGGNHKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C2CNCCN2)C |
SMILES canonique |
CC1=CC(=C(O1)C2CNCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
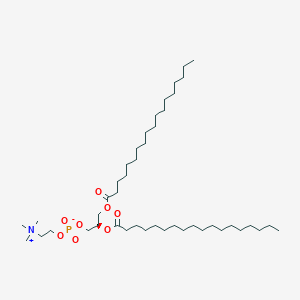

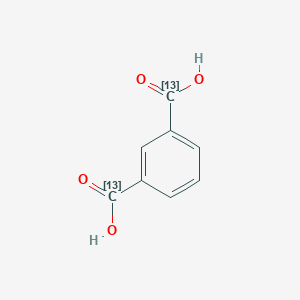

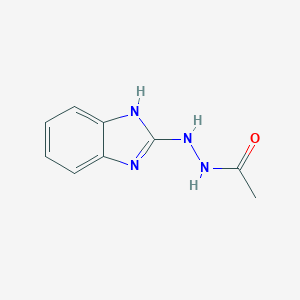
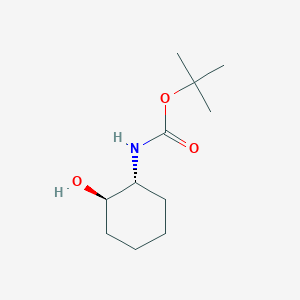
![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)
